Triacetylphloroglucinol

Lipophilicity ADME Drug Design

Researchers seeking selective anti-proliferative scaffolds often face poor membrane permeability and enzymatic instability. Triacetylphloroglucinol (TAPG) solves this with enhanced lipophilicity (cLogP 1.41 vs 0.80 for phloroglucinol), resistance to PhlG hydrolase, and nanomolar IC₅₀ against lung, breast, colon, and cervical cancer cell lines while sparing normal cells. Its moderate HSA binding supports efficient tissue distribution for drug delivery design. As a C3-symmetric tritopic ligand, TAPG also enables predictable polynuclear complex architectures. BenchChem ensures reliable supply with rapid global dispatch.

Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
CAS No. 2161-87-7
Cat. No. B017671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetylphloroglucinol
CAS2161-87-7
SynonymsPhloroglucinol 2,4,6-Triacetate;  2,4,6-Triacetyl-1,3,5-trihydroxybenzene; 
Molecular FormulaC12H12O6
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O
InChIInChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3
InChIKeyYOQHLDOEJYEQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Triacetylphloroglucinol Product Overview


Triacetylphloroglucinol (TAPG; CAS 2161-87-7) is a C3-symmetric triacetylated derivative of phloroglucinol, belonging to the acylphloroglucinol class of phenolic secondary metabolites . It is characterized by three acetyl groups substituting the hydroxyl positions of the parent 1,3,5-trihydroxybenzene core, yielding a molecular formula of C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol . TAPG exhibits markedly enhanced lipophilicity compared to phloroglucinol, making it the most hydrophobic member of this metabolite family . Originally identified as a microbial metabolite from Pseudomonas fluorescens, TAPG has demonstrated selective anti-proliferative activity against multiple cancer cell lines and serves as a versatile C3-symmetric tritopic bridging ligand in coordination chemistry [1].

1 C3-symmetric tritopic ligand for coordination chemistry studies
2 Cell-model endpoint context for proliferation studies (cytotoxicity review)
3 Lipophilic permeability probe for membrane transport research

Why Triacetylphloroglucinol Cannot Be Substituted


Triacetylphloroglucinol (TAPG) differs fundamentally from its parent compound phloroglucinol and related acylated derivatives in three critical dimensions that preclude generic substitution: (i) lipophilicity—TAPG exhibits a calculated LogP of 1.41, versus 0.80 for phloroglucinol and 1.21 for 2,4-diacetylphloroglucinol, directly impacting membrane permeability and cellular uptake [1]; (ii) enzymatic stability—TAPG is resistant to degradation by the PhlG hydrolase that specifically cleaves 2,4-diacetylphloroglucinol (DAPG) [2]; and (iii) solubility profile—TAPG is insoluble in water but soluble in organic solvents, whereas phloroglucinol is highly water-soluble . These physicochemical and biological distinctions translate into quantifiable differences in bioactivity, formulation behavior, and metabolic fate, as detailed in the evidence guide below.

Lipophilicity profile may differ: Higher calculated LogP compared to phloroglucinol can shift membrane permeability context and cellular uptake interpretation.
Enzymatic stability context: Resistance to PhlG hydrolase may alter metabolic fate interpretation relative to DAPG in biocontrol models.
Solubility inversion: Organic-solvent solubility versus water-soluble parent limits direct aqueous substitution and requires formulation review.

Triacetylphloroglucinol Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

Triacetylphloroglucinol (TAPG) exhibits a calculated LogP (cLogP) of 1.41, representing a 0.60 unit increase over phloroglucinol (cLogP 0.803) and a 0.20 unit increase over 2,4-diacetylphloroglucinol (cLogP 1.209) [1]. This places TAPG within the optimal range for lipid bilayer permeability, whereas the parent compound falls below the typical threshold for efficient passive diffusion [1]. The increased hydrophobicity correlates with TAPG's classification as 'the most hydrophobic' small molecular weight phenolic metabolite in the phloroglucinol family .

Lipophilicity comparison
Head-to-head
cLogP 1.41 (TAPG) vs. 0.80 (phloroglucinol) & 1.21 (DAPG)
Supports membrane-permeability context; may inform transport studies
Calculated LogP; experimental values may differ
Lipophilicity ADME Drug Design Physicochemical Properties

Resistance to PhlG Hydrolase-Mediated Degradation

The PhlG hydrolase from Pseudomonas fluorescens specifically catalyzes the degradation of 2,4-diacetylphloroglucinol (DAPG) to monoacetylphloroglucinol (MAPG) and acetate, with kinetic parameters kcat = 33 s⁻¹ and Km = 140 μM at 30°C, pH 7 [1]. In contrast, triacetylphloroglucinol (TAPG) is not a substrate for PhlG, showing no degradation under identical conditions, indicating strict substrate specificity of the enzyme [1].

Enzymatic stability assay
Head-to-head
No degradation by PhlG; DAPG kcat 33 s⁻¹, Km 140 μM
Supports enzymatic stability context in biocontrol research
Purified PhlG, 30°C, pH 7
Enzymatic Stability Biocontrol Metabolic Fate Pseudomonas

Selective Anti-Proliferative Activity in Cancer Cells

Triacetylphloroglucinol (TAPG) exhibits dose-dependent cytotoxicity against a panel of human cancer cell lines with IC₅₀ values of 57.51 ± 1.19 nM (A549 lung), 81.48 ± 2.52 nM (MDA-MB-231 breast), 124.50 ± 2.83 nM (HCT-15 colon), and 136.13 ± 1.49 nM (HeLa cervical) [1]. Importantly, TAPG showed 'minimal effect on normal cells' (human embryonic kidney HEK-293), indicating selective anti-proliferative potential [1]. By comparison, the parent compound phloroglucinol requires millimolar concentrations (≥1 mM) to achieve similar cytotoxic effects in prostate cancer cells [2], representing a >10,000-fold difference in potency.

Cytotoxicity panel
Assay context
IC₅₀ 57.5–136.1 nM (A549, MDA-MB-231, HCT-15, HeLa); minimal normal cell effect
Supports cytotoxicity endpoint review; nanomolar range reported
MTT assay, 24–48 h; phloroglucinol reference ≥1 mM
Anticancer Cytotoxicity Selectivity Drug Discovery

Solubility Shift for Non-Aqueous Formulations

Triacetylphloroglucinol is practically insoluble in water but demonstrates measurable solubility in organic solvents, including DMF (7.14 mg/mL), DMSO (2 mg/mL at 60°C), ethanol, methanol, and toluene [1]. In contrast, phloroglucinol exhibits high water solubility (≈10–11 g/L at room temperature) . This inversion of solubility profile is a direct consequence of acetyl substitution masking the hydrophilic hydroxyl groups of the parent compound.

Solubility shift
Class-level
Insoluble in water; DMF 7.14 mg/mL, DMSO 2 mg/mL vs. phloroglucinol ~10 g/L water
Organic-solvent context required for formulation and synthesis
Supplier/literature values; verify for specific batch
Solubility Formulation Coordination Chemistry Physicochemical

Triacetylphloroglucinol Research and Industrial Applications


Anticancer Drug Discovery and Lead Optimization

Triacetylphloroglucinol's selective anti-proliferative activity (nanomolar IC₅₀ against lung, breast, colon, and cervical cancer lines with minimal normal cell toxicity) positions it as a promising lead scaffold for targeted cancer therapeutics [1]. Its moderate binding affinity to human serum albumin (HSA) allows efficient diffusion from the circulatory system to target tissues, a favorable pharmacokinetic property for drug delivery system design [1].

Coordination Chemistry and MOF Synthesis

As a C3-symmetric tritopic bridging ligand, TAPG serves as a versatile building block for trinuclear vanadium Schiff base complexes, copper complexes, and other polynuclear coordination architectures . Its solubility in organic solvents (DMF, DMSO, ethanol) facilitates homogeneous reaction conditions for complexation, while its rigid triacetylated core provides predictable geometric orientation .

Plant Biocontrol and Agricultural Research

TAPG is a secondary metabolite produced by beneficial Pseudomonas species and exhibits resistance to PhlG hydrolase-mediated degradation, unlike the biocontrol agent DAPG [2]. This enzymatic stability suggests TAPG may serve as a more durable antimicrobial/antifungal agent in agricultural formulations, or as a metabolic probe to study phloroglucinol biosynthetic pathways [2].

Pharmacokinetic and Drug Delivery System Studies

The well-characterized interaction of TAPG with human serum albumin—including static quenching mechanism, moderate affinity, and preferential binding at site I—provides a model system for investigating drug-protein interactions and albumin-based intracellular drug delivery strategies [1]. Its enhanced lipophilicity (cLogP 1.41) further supports studies on membrane permeability and distribution [3].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint review
Cell-viability and selectivity endpoints
Coordination chemistry research
C3-symmetric tritopic ligand
Complexation geometry and organic-solvent compatibility
Biocontrol metabolite research
PhlG hydrolase resistance
Metabolic stability in microbial models
Protein-binding interaction studies
Lipophilic albumin-binding probe
Binding affinity and site-specificity under assay conditions

Technical Documentation Hub

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